(1-Bromopentyl)benzene
Description
(1-Bromopentyl)benzene is a brominated aromatic compound characterized by a pentyl chain terminated with a bromine atom attached to a benzene ring. This compound is primarily utilized in organic synthesis as an alkylating agent, leveraging the bromine atom's reactivity in nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-bromopentylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
PJGISJYVNVSSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
(1-Bromopentyl)benzene vs. 1-Bromopentane (n-Amyl Bromide) :
- 1-Bromopentane (CAS 110-53-2, C₅H₁₁Br) is a linear alkyl bromide without an aromatic ring. It is simpler in structure and widely used as a laboratory chemical . Compared to this compound, it has a lower molecular weight (151.05 vs. ~227.14) and boiling point (129–130°C vs. estimated >200°C for the aromatic analog). The absence of a benzene ring reduces its applications in arylations or stereoselective reactions .
This compound vs. (1-Bromoethyl)benzene :
- (1-Bromoethyl)benzene (C₈H₉Br, MW 185.06) features a shorter ethyl chain. This structural difference results in a lower boiling point (143–144°C) and density (1.179 g/cm³) compared to the longer pentyl chain in this compound . The shorter chain may reduce steric hindrance, affecting reaction rates in substitution reactions.
This compound vs. Bromopentamethylbenzene :
- Bromopentamethylbenzene (CAS 5153-40-2, C₁₁H₁₅Br) has five methyl groups on the benzene ring, increasing molecular symmetry and stability. It exhibits a higher melting point (161–162°C) and boiling point (290°C) due to enhanced van der Waals interactions. Unlike this compound, its bromine is directly attached to the aromatic ring, limiting its utility in alkylation reactions but making it valuable in electrophilic substitutions .
Physical and Chemical Properties
Research Findings and Trends
Steric and Electronic Effects :
The pentyl chain in this compound provides steric bulk, which enhances enantioselectivity in catalytic reactions compared to smaller alkyl bromides . For example, its sulfonyl derivative achieves >85% ee in arylations, whereas ethyl or methyl analogs may require additional chiral auxiliaries.Thermal Stability : Bromopentamethylbenzene's high melting point (161–162°C) and boiling point (290°C) suggest superior thermal stability compared to this compound, making it suitable for high-temperature applications .
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